molecular formula C16H10Cl2N2O B7761170 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-88-7

3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B7761170
CAS No.: 618098-88-7
M. Wt: 317.2 g/mol
InChI Key: VTARMRNEMHXGDF-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a phenyl group at position 1 and a 2,4-dichlorophenyl substituent at position 3 of the pyrazole ring. This compound belongs to a broader class of pyrazole-4-carbaldehydes, which are widely studied for their synthetic versatility and biological activities. Synthesis of such derivatives often involves Vilsmeier-Haack formylation or propargylation reactions, as seen in related compounds .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-7-14(15(18)8-12)16-11(10-21)9-20(19-16)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARMRNEMHXGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185106
Record name 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-88-7
Record name 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=618098-88-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Record name 3-(2,4-DICHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
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Preparation Methods

Hydrazone Synthesis

Phenylhydrazine derivatives react with substituted aryl methyl ketones to form hydrazones. For 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 2,4-dichloroacetophenone is condensed with 1-phenylhydrazine in ethanol under reflux. Electron-withdrawing substituents like chlorine enhance reaction rates due to increased electrophilicity of the ketone. Yields typically exceed 85% when using stoichiometric acetic acid as a catalyst.

Cyclization-Formylation

Hydrazones undergo cyclization and formylation via the Vilsmeier-Haack reagent (POCl₃/DMF). Key parameters include:

  • Anhydrous DMF : Moisture leads to hydrolysis, reducing aldehyde yields.

  • Temperature : Optimal at 80–90°C for 4 hours, achieving 70–85% yields. Lower temperatures (60–65°C) extend reaction times to 6 hours but improve selectivity for sterically hindered substrates.

  • Reagent Stoichiometry : A 3:1 molar ratio of POCl₃ to hydrazone ensures complete conversion.

Table 1. Vilsmeier-Haack Reaction Conditions and Yields

SubstratePOCl₃ (equiv)Temperature (°C)Time (h)Yield (%)
2,4-Dichlorophenyl hydrazone3.080482
2,4-Dichlorophenyl hydrazone3.065678
Boronic AcidCatalyst LoadingTemperature (°C)Yield (%)
2,4-Dichlorophenyl8 mol%10078

Cyclization of Hydrazine Derivatives

A two-step route from acetophenone derivatives offers an alternative pathway, avoiding moisture-sensitive reagents.

Knoevenagel Condensation

Acetophenone reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 100°C for 5 hours, forming an enamine intermediate. This step achieves 90% conversion.

Hydrazine Cyclization

The enamine is treated with hydrazine hydrate in ethanol at 80°C, cyclizing to form the pyrazole core. Subsequent formylation using POCl₃/DMF introduces the aldehyde group, yielding the target compound in 80% overall yield.

Comparative Analysis of Methods

Vilsmeier-Haack :

  • Pros : High yields (82%), straightforward protocol.

  • Cons : Requires strict anhydrous conditions.

Suzuki Coupling :

  • Pros : Modular for diverse substituents.

  • Cons : Costly palladium catalysts.

Cyclization Route :

  • Pros : Scalable, avoids moisture issues.

  • Cons : Multi-step synthesis lowers atom economy.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of pyrazole compounds, including 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit notable antidiabetic properties. A study demonstrated that certain thiazolidine derivatives synthesized from this compound showed significant antidiabetic effects in streptozotocin-induced diabetic rats. The compounds were tested against standard drugs like rosiglitazone, revealing promising results in reducing blood glucose levels .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been evaluated using methods such as the DPPH radical scavenging assay. Compounds derived from 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, some compounds have demonstrated efficacy in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial activity. Certain pyrazole-based compounds exhibited significant bactericidal and bacteriostatic effects against various pathogens, suggesting their potential use in treating infections .

Case Studies and Research Findings

StudyFindings
Sen et al. (2014)Synthesized thiazolidine derivatives from 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; observed significant antidiabetic and antioxidant activities .
PMC3763639 (2012)Investigated various pyrazole derivatives showing broad-spectrum biological activities including anti-inflammatory and antimicrobial effects .
LabChem WakoDiscussed the chemical properties and potential research applications of pyrazole carbaldehyde derivatives .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine (in the target compound) vs. fluorine (e.g., ) influences lipophilicity and bioactivity. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to fluorine .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (estimated molecular weight ~315 g/mol) is heavier than fluorinated analogs (e.g., 314.29 g/mol in ) due to chlorine’s higher atomic mass.

Biological Activity

3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of this compound typically involves the condensation of substituted acetophenones with hydrazines. The process often utilizes microwave irradiation to enhance yields and reduce reaction times. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Substituted acetophenones and hydrazines.
  • Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
  • Conditions : Microwave irradiation at controlled power levels.

The resulting product is characterized using various spectroscopic techniques such as IR and NMR, confirming the formation of the desired pyrazole derivatives .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory activities associated with pyrazole derivatives. For example, specific derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Compounds similar to 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated comparable inhibitory effects to standard anti-inflammatory drugs like dexamethasone .

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies employing molecular docking techniques revealed that certain substitutions on the pyrazole ring significantly enhance anticancer activity by promoting selective toxicity towards cancer cells while sparing normal cells . The half-maximal inhibitory concentration (IC50) values for these compounds indicate promising anticancer potential.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis was performed to predict the biological activities of various synthesized derivatives of 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The analysis identified key structural features influencing activity against specific targets such as:

CompoundAspulvinone Dimethyl Allyl Transferase Inhibitor (Pa)Gluconate 2-Dehydrogenase Inhibitor (Pa)
3a0.5700.532
3b0.4410.479
3c0.4230.612
3d0.4310.609
3e0.3580.529
3f0.3140.627
3g0.2850.523

These findings highlight the potential for developing new therapeutic agents based on the structural modifications of the pyrazole framework .

Additional Biological Activities

Beyond antimicrobial and anti-inflammatory properties, pyrazole derivatives are also being investigated for their roles in modulating metabolic pathways, such as their effects on lipid profiles in diabetic models . Furthermore, some studies have indicated potential neuroprotective effects, suggesting a broader spectrum of biological activity than previously recognized .

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and what are their critical reaction parameters?

The compound is typically synthesized via:

  • Vilsmeier-Haack reaction : Reacting acetophenonephenylhydrazones with POCl₃ and DMF to form the pyrazole core, followed by functionalization .
  • Claisen-Schmidt condensation : Condensing substituted pyrazole-4-carbaldehydes with ketones or aryl aldehydes under basic conditions (e.g., NaOH/EtOH) .
  • Nucleophilic substitution : Using 5-chloro-3-methyl-1-aryl-pyrazole intermediates reacted with phenols in the presence of K₂CO₃ . Critical parameters include temperature (80–120°C), solvent polarity (DMF, THF), and catalyst loading (1.2–2.0 equiv. of base).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehydic proton at δ 9.8–10.2 ppm; dichlorophenyl ring protons at δ 7.2–7.8 ppm) .
  • X-ray diffraction : Single-crystal analysis resolves stereoelectronic effects and hydrogen-bonding networks (e.g., π-π stacking in the pyrazole ring system) .
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and prolonged exposure to oxygen, as the aldehyde group is prone to oxidation .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

  • Temperature control : Higher yields (>75%) are achieved at 110°C in DMF for Vilsmeier-Haack reactions, but prolonged heating (>6 hr) risks decomposition .
  • Catalyst screening : K₂CO₃ outperforms Na₂CO₃ in nucleophilic substitutions due to stronger basicity, but excess base may hydrolyze the aldehyde .
  • Solvent selection : Polar aprotic solvents (DMAC, DMSO) enhance solubility of dichlorophenyl intermediates but require post-reaction purification to remove residues .

Q. How should discrepancies in reported melting points or spectral data be addressed?

Discrepancies often arise from:

  • Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form .
  • Impurity profiles : Use HPLC (C18 column, MeCN:H₂O = 70:30) to quantify by-products like 3-methylpyrazole derivatives .
  • Instrument calibration : Cross-validate NMR data with internal standards (e.g., TMS) and DSC for melting point accuracy .

Q. What strategies improve solubility for biological assays?

  • Co-solvent systems : Use DMSO:water (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Derivatization : Convert the aldehyde to a hydrazone or oxime for improved lipophilicity and stability .

Q. How to design experiments evaluating antimicrobial/antitumor potential?

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and MTT assays on cancer cell lines (e.g., HeLa) .
  • Structure-activity relationships (SAR) : Modify the dichlorophenyl or phenyl groups to assess electronic effects on bioactivity .

Q. What computational methods predict reactivity or target interactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to cytochrome P450 or kinase targets using AutoDock Vina with AMBER force fields .

Q. How to minimize side reactions during synthesis?

  • By-product suppression : Add molecular sieves to absorb HCl in Vilsmeier-Haack reactions, reducing aldol condensation by-products .
  • Reaction monitoring : Use TLC (silica gel, hexane:EtOAc = 3:1) to track aldehyde formation and terminate reactions at 85–90% conversion .

Q. How do substituents on phenyl rings influence physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl) : Increase thermal stability but reduce solubility due to enhanced dipole moments .
  • Steric effects : Bulky substituents (e.g., 2,4-dichloro) hinder π-π stacking, altering crystallinity and bioavailability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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